
Tert-butyl 3-(3-bromophenyl)aziridine-2-carboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Tert-butyl 3-(3-bromophenyl)aziridine-2-carboxylate is a chemical compound with the molecular formula C13H16BrNO2 and a molecular weight of 298.18 g/mol It is a member of the aziridine family, which are three-membered nitrogen-containing heterocycles
Méthodes De Préparation
The synthesis of tert-butyl 3-(3-bromophenyl)aziridine-2-carboxylate typically involves the reaction of 3-bromophenylacetic acid with tert-butyl aziridine-2-carboxylate under specific conditions. The reaction is usually carried out in the presence of a base such as triethylamine and a coupling agent like dicyclohexylcarbodiimide (DCC) to facilitate the formation of the ester bond . The reaction mixture is then purified using techniques such as column chromatography to obtain the desired product.
Analyse Des Réactions Chimiques
Tert-butyl 3-(3-bromophenyl)aziridine-2-carboxylate can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom in the phenyl ring can be substituted with other nucleophiles such as amines or thiols under appropriate conditions.
Oxidation Reactions: The aziridine ring can be oxidized to form oxaziridines or other nitrogen-containing heterocycles.
Reduction Reactions: The compound can be reduced to form amines or other reduced derivatives.
Common reagents used in these reactions include sodium borohydride for reduction, m-chloroperbenzoic acid for oxidation, and various nucleophiles for substitution reactions . The major products formed depend on the specific reaction conditions and reagents used.
Applications De Recherche Scientifique
Tert-butyl 3-(3-bromophenyl)aziridine-2-carboxylate has several applications in scientific research:
Organic Synthesis: It is used as a building block for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.
Medicinal Chemistry: The compound is investigated for its potential as a precursor to biologically active molecules, particularly those with anticancer or antimicrobial properties.
Materials Science: It is used in the development of new materials with unique properties, such as polymers and coatings.
Mécanisme D'action
The mechanism of action of tert-butyl 3-(3-bromophenyl)aziridine-2-carboxylate involves its interaction with various molecular targets. The aziridine ring is highly strained and reactive, making it a good candidate for nucleophilic attack. This reactivity allows the compound to form covalent bonds with nucleophiles, leading to the formation of new chemical entities. The specific molecular targets and pathways involved depend on the context in which the compound is used, such as in biological systems or material applications .
Comparaison Avec Des Composés Similaires
Tert-butyl 3-(3-bromophenyl)aziridine-2-carboxylate can be compared with other similar compounds such as:
Tert-butyl 3-(4-bromophenyl)aziridine-2-carboxylate: This compound has a similar structure but with the bromine atom in the para position instead of the meta position.
Tert-butyl 3-(3-chlorophenyl)aziridine-2-carboxylate: This compound has a chlorine atom instead of a bromine atom, which can influence its chemical behavior and applications.
Propriétés
Formule moléculaire |
C13H16BrNO2 |
|---|---|
Poids moléculaire |
298.18 g/mol |
Nom IUPAC |
tert-butyl 3-(3-bromophenyl)aziridine-2-carboxylate |
InChI |
InChI=1S/C13H16BrNO2/c1-13(2,3)17-12(16)11-10(15-11)8-5-4-6-9(14)7-8/h4-7,10-11,15H,1-3H3 |
Clé InChI |
GEQXUJINCDLMHK-UHFFFAOYSA-N |
SMILES canonique |
CC(C)(C)OC(=O)C1C(N1)C2=CC(=CC=C2)Br |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![[4-Acetyloxy-1-hydroxy-10,14,17,17-tetramethyl-15-[3-[(2-methylpropan-2-yl)oxycarbonylamino]-3-phenyl-2-triethylsilyloxypropanoyl]oxy-11-oxo-9,12-bis(triethylsilyloxy)-6-oxatetracyclo[11.3.1.03,10.04,7]heptadec-13-en-2-yl] benzoate](/img/structure/B12086382.png)
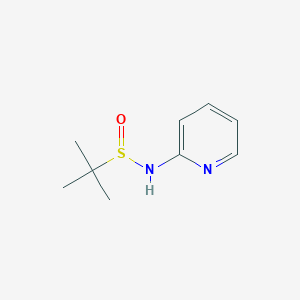
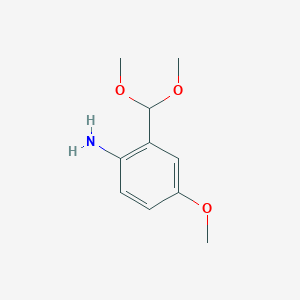
![[1-(Pyrrolidine-1-sulfonyl)piperidin-4-yl]methanol](/img/structure/B12086394.png)
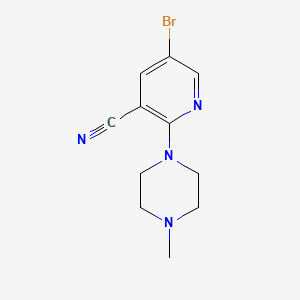
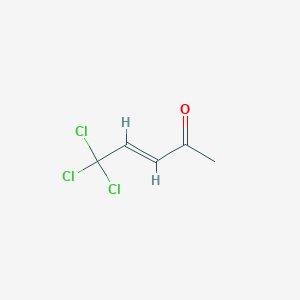

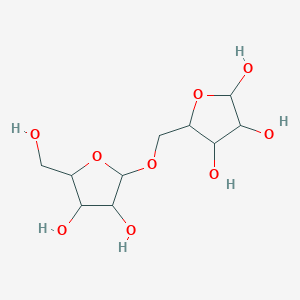

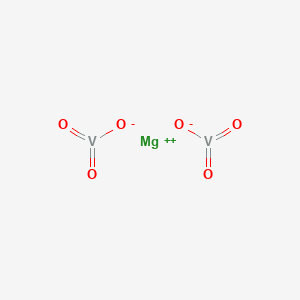
![[2-(3,4-dichlorophenyl)-2-[2-(2-oxospiro[1H-2-benzothiophene-3,4'-piperidine]-1'-yl)ethyl]morpholin-4-yl]-(3,4,5-trimethoxyphenyl)methanone](/img/structure/B12086429.png)
![Disulfide,bis[(4-nitrophenyl)methyl]](/img/structure/B12086433.png)


